1,3,5-Trimethoxy-10-methylacridin-9(10H)-one
Description
Properties
CAS No. |
52911-52-1 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1,3,5-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO4/c1-18-12-8-10(20-2)9-14(22-4)15(12)17(19)11-6-5-7-13(21-3)16(11)18/h5-9H,1-4H3 |
InChI Key |
UUHHQGKHUGSYGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation and Methylation of Acridone Precursors
A common synthetic route involves the condensation of anthranilic acid with suitably substituted phenolic compounds, followed by methylation steps to introduce methoxy groups and methylation at the nitrogen atom.
- Starting Materials: Anthranilic acid and phloroglucinol derivatives.
- Key Steps:
- Condensation of anthranilic acid with phloroglucinol to form hydroxy-substituted acridone.
- Subsequent N-methylation and O-methylation to yield this compound.
This method is supported by research where 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one was synthesized and further modified to obtain derivatives, indicating the feasibility of this approach for the target compound.
Use of Sodium Methoxide and Copper Catalysis for Methoxylation
A patented method for preparing 1,3,5-trimethoxybenzene, a key intermediate for acridone derivatives, involves:
- Preparation of sodium methoxide in methanol by mixing metallic sodium with methanol.
- Addition of copper(I) iodide (Cu2I2) as a catalyst.
- Reaction with 1,3,5-tribromobenzene at 80–90 °C under reflux for 2–3 hours.
- Filtration, solvent removal under reduced pressure, steam distillation, crystallization, and drying to obtain high-purity 1,3,5-trimethoxybenzene with yields over 80%.
This intermediate can then be used in further synthetic steps to build the acridone core with the desired methoxy substitutions.
Olefination and Functional Group Transformations
Another approach involves the olefination of 10-methylacridin-9(10H)-one with methyl 2-methoxyacetate mediated by titanium tetrachloride (TiCl4), followed by purification steps:
- Reaction in dry dichloromethane under argon atmosphere.
- Addition of methyl 2-methoxyacetate and a base such as triethylamine or diisopropylethylamine.
- Heating under reflux for 24 hours.
- Workup with aqueous HCl and extraction.
- Purification by column chromatography.
This method yields acridone derivatives with methoxy substituents and allows for further functionalization.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Characterization
- The synthesized this compound and its derivatives have been characterized by NMR spectroscopy, including ^1H and ^13C NMR, supported by density functional theory (DFT) calculations to confirm structural assignments.
- X-ray crystallography has been employed to confirm the molecular structure of related acridone derivatives, ensuring the accuracy of the synthetic methods.
- The purity and yield optimization have been demonstrated in patented methods, emphasizing cost-effectiveness and scalability.
Summary of Preparation Strategy
The preparation of this compound typically involves:
- Synthesis of 1,3,5-trimethoxybenzene intermediate via copper-catalyzed methoxylation of 1,3,5-tribromobenzene.
- Condensation reaction of anthranilic acid with methoxylated phenolic compounds to form hydroxy-substituted acridone.
- Methylation steps to introduce methoxy groups and N-methylation to finalize the acridone structure.
- Optional olefination and further functionalization to obtain derivatives or improve yields.
This comprehensive approach, supported by experimental data and patent literature, provides a robust framework for the preparation of this compound with high purity and yield, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and substituted acridines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 269.29 g/mol. Its structure features three methoxy groups attached to the acridine framework, which significantly influences its chemical reactivity and biological interactions.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 1,3,5-trimethoxy-10-methylacridin-9(10H)-one exhibit promising anticancer properties. For instance, studies have shown that certain acridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that these compounds reduced the growth of various cancer cell lines by 55% to 95% .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects:
Recent studies have explored the neuroprotective effects of acridine derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its protective effects on neuronal cells .
Photochemistry
Fluorescent Probes:
Due to its unique fluorescence properties, this compound is being utilized as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time .
Photodynamic Therapy:
The compound's photochemical properties are also being explored for use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that generate reactive oxygen species upon light activation, leading to localized cell death in tumors .
Materials Science
Organic Light Emitting Diodes (OLEDs):
Research has indicated that acridine derivatives can be incorporated into organic light-emitting diodes due to their favorable electronic properties. These materials can enhance the efficiency and brightness of OLED devices .
Sensors:
The compound has potential applications in sensor technology. Its ability to change fluorescence under different environmental conditions can be harnessed for developing sensors that detect specific ions or molecules .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Base Structure: 10-Methylacridin-9(10H)-one
- Structure : Lacks methoxy groups, with only a 10-methyl substituent.
- Molecular Formula: C₁₄H₁₁NO.
- Key Properties: Acts as a precursor for functionalized acridinones. Its unsubstituted aromatic rings allow for straightforward derivatization .
- Applications : Used as a scaffold for synthesizing fluorescent probes and chemiluminescent agents.
Halogen-Substituted Derivatives
- 7-Chloro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one (2d) Structure: Chlorine at position 7, diphenyl groups at 1 and 3. Molecular Formula: C₂₅H₁₈ClNO. Melting Point: 275–276°C. Synthesis: Prepared via microwave-assisted reactions in nitrobenzene . Comparison: Chlorine increases electrophilicity compared to methoxy groups, enhancing reactivity in cross-coupling reactions.
- 6,8-Dichloro-1,3-diphenylacridin-9(10H)-one (2f) Structure: Dichloro substitution at 6 and 6. Molecular Formula: C₂₅H₁₆Cl₂NO. Melting Point: 199–200°C. Comparison: Dichloro substitution reduces solubility in polar solvents compared to methoxy analogs .
Hydroxy-Methoxy Derivatives
- 1-Hydroxy-2,3-dimethoxyacridin-9(10H)-one (CAS 17014-43-6) Structure: Hydroxyl at position 1, methoxy at 2 and 3. Molecular Formula: C₁₆H₁₅NO₄. Key Properties: The hydroxyl group enables hydrogen bonding, improving aqueous solubility relative to fully methoxylated analogs .
TADF Material: 3,6-DPXZ-AD
- Structure: Phenoxazine donors at 3 and 6, phenyl group at 10. Molecular Formula: C₃₅H₂₃N₂O₂. Key Properties: Exhibits thermally activated delayed fluorescence (TADF) with high radiation (Kᵣ = 1.2 × 10⁸ s⁻¹) and reverse intersystem crossing (Kᵣᴵˢᶜ = 1.1 × 10⁶ s⁻¹) rate constants. Comparison: Electron-donating phenoxazine groups at 3 and 6 enhance charge-transfer efficiency, unlike the electron-rich methoxy groups in the target compound .
Side-Chain Modified Analogs
- 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Structure: Dimethylaminopropyl chain at position 10. Molecular Formula: C₁₈H₂₀N₂O.
Data Table: Comparative Analysis of Key Acridinone Derivatives
Biological Activity
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include alkylation and methoxylation processes. The structural features of this compound contribute significantly to its biological activity. The presence of methoxy groups enhances lipophilicity and may influence its interaction with biological targets.
Biological Activities
-
Anticancer Activity :
- Acridine derivatives, including this compound, have shown promising anticancer properties. A study indicated that related compounds exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and CEM/ADR5000 (leukemia), with IC50 values ranging from 3.38 μM to 58.10 μM .
- In vitro assays demonstrated that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
-
Antibacterial Activity :
- The compound has also been tested for antibacterial properties against several strains including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated moderate activity with minimum inhibitory concentration (MIC) values reported at 125 μg/mL against certain strains .
- The structure-activity relationship (SAR) analysis suggested that the presence of methoxy groups is crucial for enhancing antibacterial efficacy.
-
Enzyme Inhibition :
- Research has highlighted the potential of acridine derivatives as inhibitors of various enzymes such as aromatase and glycosyltransferase. The compound was found to act as an inhibitor with significant potency .
- Specific IC50 values for enzyme inhibition were reported, indicating that structural modifications could lead to enhanced inhibitory effects.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with DNA : Acridines are known to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : The compound's ability to inhibit key enzymes involved in cancer progression and bacterial metabolism is a significant aspect of its pharmacological profile.
- Induction of Apoptosis : Studies have shown that treatment with acridine derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of acridine derivatives:
-
Cytotoxicity Study :
- A recent study evaluated the cytotoxic effects of various acridine compounds on liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited promising anticancer activity with specific IC50 values noted for different cell lines .
- Antibacterial Testing :
Data Summary
The following table summarizes key biological activities and corresponding IC50/MIC values for this compound:
| Biological Activity | Target Cell Line / Bacteria | IC50/MIC Value |
|---|---|---|
| Anticancer | MDA-MB-231 | 3.38 μM |
| Anticancer | CEM/ADR5000 | 58.10 μM |
| Antibacterial | Staphylococcus aureus | MIC = 125 μg/mL |
| Antibacterial | Pseudomonas aeruginosa | MIC = 250 μg/mL |
| Enzyme Inhibition | Aromatase | IC50 = Not specified |
| Enzyme Inhibition | Glycosyltransferase | IC50 = Not specified |
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing acridin-9(10H)-one derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology : Acridinone derivatives are typically synthesized via cyclization reactions using polyphosphoric acid (PPA) as a catalyst. For example, heating substituted anthranilic acid derivatives with PPA at 120–130°C for 3 hours yields the acridinone core . To optimize yields, adjust reaction time, solvent (e.g., dry methanol for Schiff base formation), and stoichiometry of aromatic aldehydes in condensation steps . Purification via vacuum filtration and recrystallization in solvents like ethyl acetate improves purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one?
- Methodology :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–3.0 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-stacking in acridinone cores) using full crystallographic data from single-crystal diffraction .
- HRMS : Validate molecular weight and fragmentation patterns to confirm synthesis success .
Q. How can researchers assess the purity of synthesized acridinone derivatives, and what are common impurities?
- Methodology : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., USP-accredited impurities like 10-methylacridin-9(10H)-one) . TLC (chloroform:methanol = 9.5:0.5) identifies unreacted starting materials . Quantify impurities via spiking experiments and calibration curves.
Advanced Research Questions
Q. What computational strategies predict the photophysical properties of acridinone-based TADF emitters?
- Methodology : Employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to calculate singlet-triplet energy gaps (ΔEST) and frontier molecular orbitals. Use Multiwfn software to visualize electron density distributions, electrostatic potentials, and spin-orbit coupling (SOC) effects critical for RISC rates . Validate predictions against experimental PLQY and transient absorption spectra .
Q. How can substituent effects on the acridinone core be systematically analyzed to enhance antibacterial activity?
- Methodology :
- SAR Studies : Synthesize derivatives with varied substituents (e.g., hydroxyl, methoxy, fluorinated groups) and test against MRSA/MSSA strains via MIC assays .
- Molecular Docking : Simulate binding interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Correlate docking scores (binding affinity) with experimental IC50 values .
- Epoxide Functionalization : Introduce epoxide groups via epichlorohydrin to enhance membrane permeability, followed by in vitro cytotoxicity screening .
Q. What experimental and computational approaches resolve contradictions in reported biological activities of acridinone derivatives?
- Methodology :
- Meta-Analysis : Compile bioactivity data from peer-reviewed studies (e.g., anti-cancer vs. antibacterial IC50 values) and normalize for assay conditions (e.g., cell line variability) .
- Cohort Studies : Re-test disputed compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- QSPR Modeling : Develop quantitative structure-property relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity trends .
Q. How are fluorinated acridinone derivatives synthesized, and what role does fluorine play in tuning electronic properties?
- Methodology : Use nucleophilic aromatic substitution with fluorinated precursors (e.g., 2,7-difluoroanthranilic acid) under Pd catalysis. Introduce isopropyl or benzyl groups via alkylation (NaH, 100°C) to modulate steric effects . Fluorine’s electronegativity reduces HOMO-LUMO gaps, enhancing charge transport in OLED applications—validate via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
